

# Benchmarking BMS-986141: A Comparative Analysis Against Standard of Care Antithrombotics

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | BMS-986141 |           |
| Cat. No.:            | B8257941   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational Protease-Activated Receptor-4 (PAR-4) antagonist, **BMS-986141**, with established standard of care antithrombotic agents. The information is compiled from preclinical and clinical trial data to support an evidence-based evaluation of its performance. Despite showing promise in early clinical development, it is important to note that the clinical development of **BMS-986141** was discontinued by Bristol Myers Squibb for reasons that have not been publicly disclosed.[1]

### **Executive Summary**

BMS-986141 is a potent and selective, orally active antagonist of PAR-4, a key receptor involved in the late stages of thrombin-mediated platelet aggregation.[2][3][4] Preclinical and early-phase clinical studies suggested a favorable profile for BMS-986141, demonstrating robust antithrombotic activity with a potentially lower bleeding risk compared to some standard of care agents.[2][3][4] A Phase 2a clinical trial demonstrated its ability to provide additional antithrombotic effects when added to existing antiplatelet therapies in patients with stable coronary artery disease. However, a Phase 2 trial in patients who recently had a stroke or transient ischemic attack was terminated, and the outcome data were not analyzed.[1] This guide will present the available data in a structured format to allow for a comprehensive assessment of BMS-986141's performance profile.





### **Data Presentation**

**Table 1: Preclinical Efficacy and Bleeding Profile of** 

BMS-986141 vs. Standard of Care

| Parameter                                            | BMS-986141                  | Aspirin               | Clopidogrel                             |
|------------------------------------------------------|-----------------------------|-----------------------|-----------------------------------------|
| Thrombus Weight Reduction                            | 88% (at 0.5 mg/kg)[1]       | Not directly compared | Not directly compared in the same study |
| Bleeding Time<br>Increase (vs. control)              | 1.2-fold (at 0.5 mg/kg) [1] | 2.2-fold[1]           | 8-fold[1]                               |
| Bleeding Time Increase (in combination with Aspirin) | 2.6 to 3-fold[1]            | N/A                   | Not reported                            |

Data from electrolytic carotid artery thrombosis (ECAT) and mesenteric artery bleeding models in cynomolgus monkeys.

Table 2: Pharmacodynamic Profile of BMS-986141 in Healthy Volunteers (Phase 1 Study - NCT02341638)

**Inhibition of PAR4-induced** Effect on PAR1-induced **Dose Platelet Aggregation Platelet Aggregation** Single Ascending Dose (SAD) ≥80% inhibition through ≥24 75 mg and 150 mg No effect[5][6] hours post-dose[5][6] Multiple Ascending Dose (MAD) Complete inhibition through 24 ≥10 mg No effect[5][6] hours[5][6]



Table 3: Additive Antithrombotic Effect of BMS-986141 in Patients with Stable Coronary Artery Disease (Phase 2a

Study - NCT05093790)

| Treatment Arm                             | Reduction in Ex Vivo Thrombus Area<br>(High Shear) |
|-------------------------------------------|----------------------------------------------------|
| Healthy Volunteers + BMS-986141 (4mg)     | -21% (P=0.001)                                     |
| Ticagrelor (90 mg BID) + BMS-986141 (4mg) | -28% (P=0.001)                                     |
| Aspirin (75 mg QD) + BMS-986141 (4mg)     | -23% (P=0.018)                                     |
| Ticagrelor + Aspirin + BMS-986141 (4mg)   | -24% (P≤0.001)                                     |

## Experimental Protocols Preclinical Electrolytic Carotid Artery Thrombosis

### (ECAT) Model in Cynomolgus Monkeys

- Objective: To assess the antithrombotic efficacy of BMS-986141.
- Methodology: An electrolytic current was applied to the carotid artery of anesthetized cynomolgus monkeys to induce thrombus formation. BMS-986141 was administered orally at doses of 0.05, 0.1, and 0.5 mg/kg. The primary endpoint was the weight of the resulting thrombus.
- Results: BMS-986141 demonstrated a dose-dependent reduction in thrombus weight, with an 88% reduction at the 0.5 mg/kg dose.[1]

## Preclinical Mesenteric Artery Bleeding Time Model in Cynomolgus Monkeys

- Objective: To evaluate the bleeding risk associated with BMS-986141 compared to standard
  of care antithrombotics.
- Methodology: Following oral administration of BMS-986141 (0.5 mg/kg), aspirin, or clopidogrel, a standardized incision was made in a mesenteric artery of anesthetized



cynomolgus monkeys. The time until cessation of bleeding was measured.

Results: BMS-986141 was associated with a 1.2-fold increase in bleeding time, which was
less than the 2.2-fold increase observed with aspirin and significantly lower than the 8-fold
increase with clopidogrel.[1]

### Phase 1, Randomized, Double-Blind, Placebo-Controlled, Single- and Multiple-Ascending-Dose Study in Healthy Participants (NCT02341638)

- Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of BMS-986141.
- Methodology: Healthy volunteers received single ascending oral doses (SAD) or multiple
  ascending oral doses (MAD) of BMS-986141 or placebo. Platelet aggregation in response to
  PAR4 agonist peptide (AP) and PAR1-AP was measured ex vivo at various time points.
- Results: BMS-986141 was well-tolerated and demonstrated dose-proportional
  pharmacokinetics. It selectively inhibited PAR4-AP-induced platelet aggregation in a doseand concentration-dependent manner, with no effect on PAR1-AP-induced aggregation. [5][6]

# Phase 2a, Open-Label, 4-Arm, Single-Center Study in Patients with Stable Coronary Artery Disease (NCT05093790)

- Objective: To determine the additive antithrombotic effects of BMS-986141 in patients receiving standard of care antiplatelet therapy.
- Methodology: Forty-five patients with stable coronary heart disease on ticagrelor, aspirin, or both, and 10 healthy volunteers received a single 4 mg oral dose of BMS-986141. Ex vivo thrombus formation under high and low shear stress was measured before and at 2 and 24 hours after administration. Platelet aggregation and activation markers were also assessed.
- Results: **BMS-986141** significantly reduced ex vivo thrombus formation under high shear conditions on top of standard antiplatelet therapy. It demonstrated highly selective inhibition of PAR4-AP—induced platelet aggregation and activation.



## Mandatory Visualization Signaling Pathway of PAR-4 and Inhibition by BMS986141



Click to download full resolution via product page

Caption: PAR-4 signaling cascade in platelets and the inhibitory action of BMS-986141.

## Experimental Workflow for the Phase 2a Study (NCT05093790)





Click to download full resolution via product page

Caption: Workflow of the Phase 2a clinical trial evaluating BMS-986141.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. alzdiscovery.org [alzdiscovery.org]
- 2. monexa.ai [monexa.ai]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Two Novel Antiplatelet Clinical Candidates (BMS-986120 and BMS-986141)
   That Antagonize Protease-Activated Receptor 4 PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical research and development pipeline Bristol Myers Squibb [bms.com]
- 6. First-in-human study to assess the safety, pharmacokinetics, and pharmacodynamics of BMS-986141, a novel, reversible, small-molecule, PAR4 agonist in non-Japanese and Japanese healthy participants PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Benchmarking BMS-986141: A Comparative Analysis Against Standard of Care Antithrombotics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8257941#benchmarking-bms-986141-performance-against-standard-of-care-antithrombotics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com